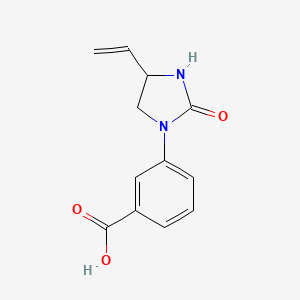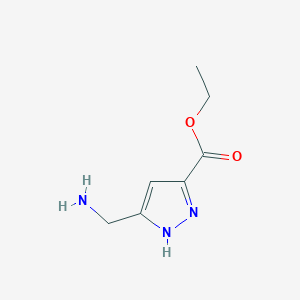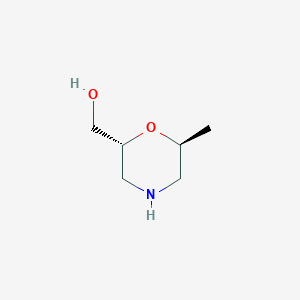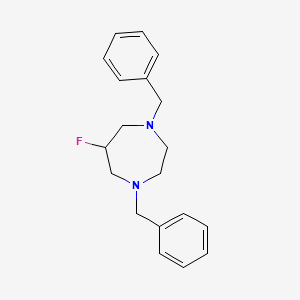
3-(2-Oxo-4-vinylimidazolidin-1-YL)benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-Oxo-4-vinylimidazolidin-1-YL)benzoic acid is a heterocyclic compound with the molecular formula C12H12N2O3 and a molecular weight of 232.24 g/mol . This compound is characterized by the presence of an imidazolidinone ring fused to a benzoic acid moiety, making it a valuable building block in organic synthesis and pharmaceutical research .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-Oxo-4-vinylimidazolidin-1-YL)benzoic acid typically involves the reaction of 4-vinylimidazolidin-2-one with benzoic acid derivatives under specific conditions. One common method includes the use of a base such as sodium hydroxide to facilitate the reaction . The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials.
Industrial Production Methods: Industrial production of this compound may involve more scalable methods such as continuous flow synthesis, which allows for better control over reaction parameters and higher yields. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process .
Analyse Des Réactions Chimiques
Types of Reactions: 3-(2-Oxo-4-vinylimidazolidin-1-YL)benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield hydroxy derivatives.
Substitution: The vinyl group allows for various substitution reactions, leading to the formation of different functionalized derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and other electrophiles are employed under mild to moderate conditions.
Major Products: The major products formed from these reactions include various substituted benzoic acids and imidazolidinone derivatives, which can be further utilized in different chemical and pharmaceutical applications .
Applications De Recherche Scientifique
3-(2-Oxo-4-vinylimidazolidin-1-YL)benzoic acid has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 3-(2-Oxo-4-vinylimidazolidin-1-YL)benzoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The imidazolidinone ring can form hydrogen bonds and other interactions with active sites, modulating the activity of the target molecules. This interaction can lead to the inhibition or activation of specific biochemical pathways, depending on the context .
Comparaison Avec Des Composés Similaires
4-(3-Methyl-5-oxo-2-pyrazolin-1-yl)benzoic acid: This compound shares a similar benzoic acid moiety but has a different heterocyclic ring structure.
N-arylphthalimidino derivatives: These compounds also contain a benzoic acid core but differ in the attached functional groups and heterocyclic rings.
Uniqueness: 3-(2-Oxo-4-vinylimidazolidin-1-YL)benzoic acid is unique due to its specific imidazolidinone ring and vinyl group, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications .
Propriétés
Formule moléculaire |
C12H12N2O3 |
|---|---|
Poids moléculaire |
232.23 g/mol |
Nom IUPAC |
3-(4-ethenyl-2-oxoimidazolidin-1-yl)benzoic acid |
InChI |
InChI=1S/C12H12N2O3/c1-2-9-7-14(12(17)13-9)10-5-3-4-8(6-10)11(15)16/h2-6,9H,1,7H2,(H,13,17)(H,15,16) |
Clé InChI |
ZMVYDQOWVOOKQQ-UHFFFAOYSA-N |
SMILES canonique |
C=CC1CN(C(=O)N1)C2=CC=CC(=C2)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Methanaminium, N,N'-[2-[(dimethylamino)methylene]-1,3-propanediylidene]bis[N-methyl-, bis[hexafluorophosphate](/img/structure/B12821674.png)
![Acetyloxy)-7-[9-[(4,4,5,5,5-pentafluoropentyl)thio]nonyl]estr-4-en-3-one](/img/structure/B12821676.png)








![(1R,2S,3S,4S,5S,11S,14S,17S,19R,21R,23S,25R,26R,27S,31R,34S)-25-[(2S)-2,3-dihydroxypropyl]-2,5-dihydroxy-26-methoxy-19-methyl-13,20-dimethylidene-24,35,36,37,38,39-hexaoxaheptacyclo[29.3.1.13,6.14,34.111,14.117,21.023,27]nonatriacontane-8,29-dione](/img/structure/B12821738.png)

